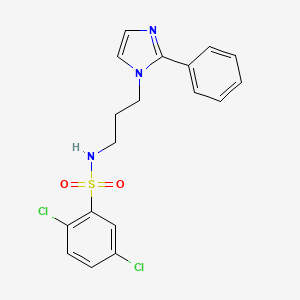

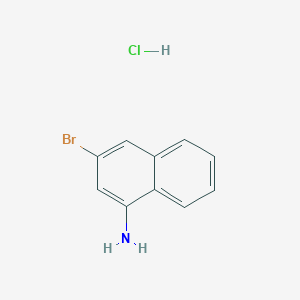

![molecular formula C7H8F2N2 B2490784 [6-(Difluoromethyl)pyridin-3-YL]methanamine CAS No. 1211534-72-3](/img/structure/B2490784.png)

[6-(Difluoromethyl)pyridin-3-YL]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that provide insights into the methods that could be applied to synthesize [6-(Difluoromethyl)pyridin-3-YL]methanamine. For example, the synthesis of Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine utilizes a [1,3]-dipolar cycloaddition reaction, indicating a possible synthetic route for similar compounds through cycloaddition reactions (Bucci et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, provides insights into the potential structure of this compound. These analyses often include X-ray diffraction (XRD) studies to determine the crystal structure and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds containing pyridinyl groups can be explored through studies on similar molecules. For instance, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties, suggesting that this compound may also exhibit unique reactivities (Wijtmans et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. Research on related molecules can provide a basis for predicting these properties for this compound. For example, studies on the synthesis and properties of fluorinated polyimides derived from similar pyridine and thiophene compounds offer insights into solubility and thermal stability (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of this compound's analysis. Studies on similar compounds, such as the reactivity of iron(III) catecholates under red light, provide valuable data on the chemical behavior and potential applications of pyridinyl-based compounds (Basu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

A series of Schiff bases derived from 3-aminomethyl pyridine, including [6-(Difluoromethyl)pyridin-3-YL]methanamine, were synthesized and screened for anticonvulsant activity. Some compounds exhibited significant protection against seizures in various models, with a subset showing remarkable protection compared to clinically used drugs. These findings highlight the potential of these compounds in anticonvulsant therapy (Pandey & Srivastava, 2011).

Catalytic Applications

The compound was involved in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which were characterized and evaluated for catalytic applications. The catalytic activities demonstrated good activity and selectivity, indicating the potential use of this compound derivatives in catalysis (Roffe et al., 2016).

Photophysical Behavior Studies

The compound was part of a study on polydentate ligand photophysical behaviors, where the ligand's interactions with different ions and the consequent shifts in fluorescence were explored. This research contributes to understanding the photophysical properties and potential applications in fluorescence-based sensors or other optical devices (Ping-hua, 2010).

Photocytotoxicity in Medical Applications

Several studies have examined the role of derivatives of this compound in medical applications, particularly focusing on their photocytotoxic properties. These compounds were synthesized and tested for their ability to interact with cellular components, generate reactive oxygen species, and exhibit photocytotoxicity under specific light conditions. These findings suggest potential applications in targeted phototherapy and cancer treatment (Basu et al., 2014; Basu et al., 2015).

Detection of Ions

The compound was used in synthesizing products that could effectively and selectively detect Hg and Ni ions, suggesting its potential application in developing sensors for environmental or industrial monitoring (Aggrwal et al., 2021).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

[6-(difluoromethyl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBINSHSDIBEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211534-72-3 |

Source

|

| Record name | 1-[6-(difluoromethyl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

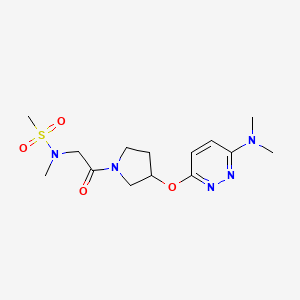

![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)

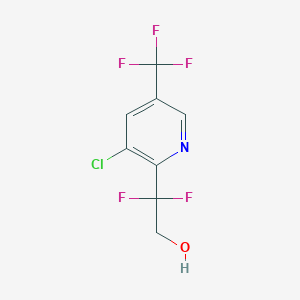

![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)

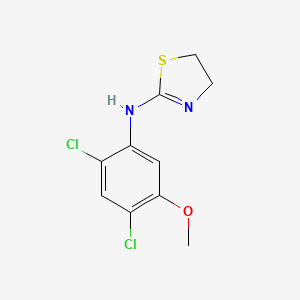

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)